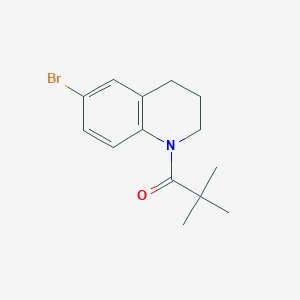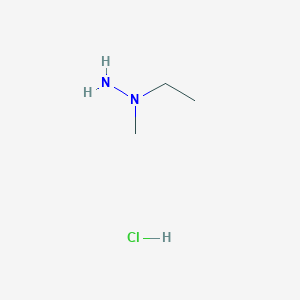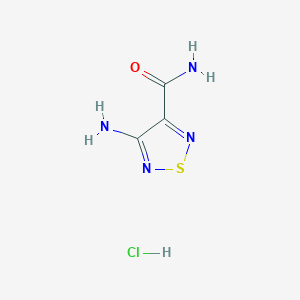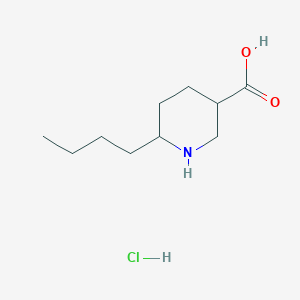
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, commonly known as 6-Bromo-1,2,3,4-tetrahydroquinoline (BTHQ) is an important synthetic organic molecule that has been widely used in scientific research and laboratory experiments. BTHQ is a colorless, volatile liquid with a strong odor, and it is insoluble in water. BTHQ is a derivative of the naturally occurring quinoline alkaloid, which is found in various plants and fungi.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research and laboratory experiments. It is widely used as a reagent in organic synthesis, as it is easily accessible and relatively inexpensive. 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has also been used as a catalyst in the synthesis of various compounds, including heterocycles and pharmaceuticals. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been used in the synthesis of organocatalysts and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is not fully understood, but it is believed to be related to its ability to form complexes with metal ions. 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is able to complex with a variety of metal ions, such as copper, zinc, and iron. These complexes are believed to be involved in the catalytic activity of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, as well as its ability to act as a ligand in coordination chemistry.
Biochemical and Physiological Effects
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been studied for its potential biochemical and physiological effects. It has been shown to have antibacterial and antifungal activity, as well as anti-inflammatory and antioxidant properties. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has been shown to inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one has several advantages for laboratory experiments. It is relatively inexpensive and easily accessible, and it is a versatile reagent that can be used in a variety of reactions. Additionally, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one is a relatively stable molecule, making it suitable for use in long-term experiments. However, 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one also has some limitations, as it is not soluble in water and can be volatile.
Zukünftige Richtungen
Given the potential applications of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, there are numerous future directions for research. One potential direction is to further investigate the biochemical and physiological effects of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one, as well as its potential as an anti-cancer agent. Additionally, further research could be conducted to explore the potential of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one as an organocatalyst, and to develop more efficient and cost-effective methods for its synthesis. Finally, further research could be conducted to explore the potential of 1-(6-Bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one as a ligand in coordination chemistry, and to develop new applications for its use.
Eigenschaften
IUPAC Name |
1-(6-bromo-3,4-dihydro-2H-quinolin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-14(2,3)13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOWTROUAQKNST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803588-47-7 | |
| Record name | 1-(6-bromo-1,2,3,4-tetrahydroquinolin-1-yl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)




![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
![3-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-5-carboxylic acid](/img/structure/B1382392.png)